Cas no 515142-66-2 (3-Pyrrolidinol, 1-[2-(4-amino-2-methoxyphenoxy)ethyl]-)

3-Pyrrolidinol, 1-[2-(4-amino-2-methoxyphenoxy)ethyl]- structure
515142-66-2 structure
Product Name:3-Pyrrolidinol, 1-[2-(4-amino-2-methoxyphenoxy)ethyl]-
CAS No:515142-66-2
MF:C13H20N2O3
MW:252.309503555298
CID:336304
PubChem ID:58980775
Update Time:2025-04-19

3-Pyrrolidinol, 1-[2-(4-amino-2-methoxyphenoxy)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinol, 1-[2-(4-amino-2-methoxyphenoxy)ethyl]-
    • 1-(2-(4-amino-2-methoxyphenoxy)ethyl)pyrrolidin-3-ol
    • 1-[2-(4-amino-2-methoxyphenoxy)ethyl]pyrrolidin-3-ol
    • SCHEMBL2173052
    • ATKHSJCMFOGKDU-UHFFFAOYSA-N
    • 515142-66-2
    • DTXSID90730763
    • Inchi: 1S/C13H20N2O3/c1-17-13-8-10(14)2-3-12(13)18-7-6-15-5-4-11(16)9-15/h2-3,8,11,16H,4-7,9,14H2,1H3
    • InChI Key: ATKHSJCMFOGKDU-UHFFFAOYSA-N
    • SMILES: OC1CCN(CCOC2C=CC(=CC=2OC)N)C1

Computed Properties

  • Exact Mass: 252.14739250g/mol
  • Monoisotopic Mass: 252.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 68Ų
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